molecular formula C16H17NO4 B13841158 8-Methoxy-4-(morpholin-4-yl)naphthalene-2-carboxylic acid CAS No. 921761-09-3

8-Methoxy-4-(morpholin-4-yl)naphthalene-2-carboxylic acid

Cat. No.: B13841158
CAS No.: 921761-09-3
M. Wt: 287.31 g/mol
InChI Key: WLHJAOALIIWDOU-UHFFFAOYSA-N
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Description

8-Methoxy-4-morpholin-4-ylnaphthalene-2-carboxylic acid is a chemical compound known for its unique structure and properties. It is a naphthalene derivative with a methoxy group at the 8th position and a morpholine ring at the 4th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-4-morpholin-4-ylnaphthalene-2-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-4-morpholin-4-ylnaphthalene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into different hydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydro derivatives.

Scientific Research Applications

8-Methoxy-4-morpholin-4-ylnaphthalene-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-methoxy-4-morpholin-4-ylnaphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Methoxy-4-morpholin-4-ylnaphthalene-2-carboxylic acid stands out due to its unique combination of a naphthalene core with methoxy and morpholine substituents. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

921761-09-3

Molecular Formula

C16H17NO4

Molecular Weight

287.31 g/mol

IUPAC Name

8-methoxy-4-morpholin-4-ylnaphthalene-2-carboxylic acid

InChI

InChI=1S/C16H17NO4/c1-20-15-4-2-3-12-13(15)9-11(16(18)19)10-14(12)17-5-7-21-8-6-17/h2-4,9-10H,5-8H2,1H3,(H,18,19)

InChI Key

WLHJAOALIIWDOU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=C(C=C2N3CCOCC3)C(=O)O

Origin of Product

United States

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